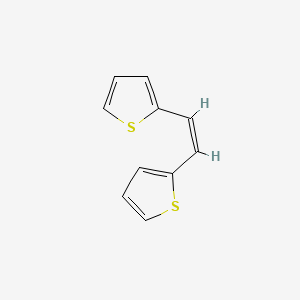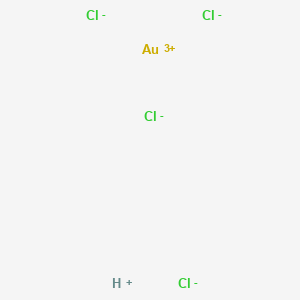
cis-1,2-Di(2-thienyl)ethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-1,2-Di(2-thienyl)ethylene is a chemical compound with the molecular formula C10H8S2 . It contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, and 2 Thiophene(s) .
Molecular Structure Analysis
The molecular structure of cis-1,2-Di(2-thienyl)ethylene includes 21 bonds in total, 13 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, and 2 Thiophene(s) .Chemical Reactions Analysis
Cis-1,2-Di(2-thienyl)ethylene is a well-studied and commercially available photochromic compound that undergoes a cyclisation reaction when exposed to light with a wavelength of around 400 nm .Physical And Chemical Properties Analysis
The band gap of trans -PTE was evaluated to be about 2.1 eV and almost the same as that of PT. The polaron states in trans -PTE appear in the band gap: ca. 0.5 eV above the valence band but ca. 0.8 eV below the conduction band .Wissenschaftliche Forschungsanwendungen
Electrochemical and Battery Applications : Poly(trans‐1,2‐di(2‐thienyl)ethylene), synthesized from cis‐1,2‐di(2‐thienyl)ethylene, exhibits reversible doping-undoping behavior and excellent charge-discharge characteristics, making it suitable for battery applications (Kawai et al., 1992).
Polymer Synthesis and Electronic Properties : The electrochemical polymerization of cis-1,2-di(2-thienyl)ethylene tends to produce the trans isomer. These polymers have been studied for their electrochemical and optical properties, particularly in the context of p-type doping and their electronic states (Onoda et al., 1991).
Photochromic Properties and Applications : cis-1,2-dicyano- 1,2-bis(2,4,5-trimethyl-3-thienyl) ethene, a related compound, has been studied for its optical properties and potential in optical information storage due to its photochromic characteristics (Chen et al., 2000).
Chemical Synthesis and Catalysis : cis-1,2-Cyclohexanediol, a structurally similar compound, has been found effective as a ligand in Cu-catalyzed cross-coupling reactions, including the synthesis of vinyl sulfides (Kabir et al., 2010).
Copolymerization Research : The cis-1,4-selective copolymerization of ethylene and butadiene using scandium complexes has been reported, demonstrating the potential for synthesizing novel rubber materials with desirable properties (Wu et al., 2017).
Optical and Dielectric Properties : The photochromic dye cis‐1,2‐dicyano‐1,2‐bis(2,4,5‐trimethyl‐3‐thienyl) ethene has been studied for its reversible changes in absorption spectrum, refractive index, and dielectric properties in the amorphous solid state, highlighting its potential for optical applications (Kawai et al., 1995).
Photochemical Studies : The photochemical behavior of amorphous cis-1,2-di-(α-naphthyl)ethylene, a related compound, has been explored for its dimerization and electronic excitation transfer properties (Rachinsky & Razumov, 1994).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(Z)-2-thiophen-2-ylethenyl]thiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBFWHPZXYPJFW-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,2-Di(2-thienyl)ethylene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1Z)-1,2-Difluoro-1-propen-1-yl]-1,3-benzothiazole](/img/structure/B1144305.png)

![[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] Prop-2-enoate](/img/structure/B1144308.png)
![3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol](/img/structure/B1144312.png)